1-Mesityl-2-pyrrolidinone 1-Mesityl-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333671
InChI: InChI=1S/C13H17NO/c1-9-7-10(2)13(11(3)8-9)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

1-Mesityl-2-pyrrolidinone

CAS No.:

Cat. No.: VC18333671

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

1-Mesityl-2-pyrrolidinone -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C13H17NO/c1-9-7-10(2)13(11(3)8-9)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3
Standard InChI Key XSGWLYUYGFMLKP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCCC2=O)C

Introduction

Chemical Identity and Structural Characteristics

1-Mesityl-2-pyrrolidinone (CAS: 298193-11-0) is characterized by the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.35 g/mol . Its IUPAC name, 1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one, reflects the presence of a mesityl (2,4,6-trimethylphenyl) group linked via a sulfonyl bridge to a pyrrolidin-2-one moiety. The compound’s structural configuration has been validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Synthesis and Reaction Methodologies

Classical Synthetic Routes

The synthesis of 1-mesityl-2-pyrrolidinone typically involves the sulfonylation of pyrrolidin-2-one using mesitylenesulfonyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution, where the nitrogen of pyrrolidin-2-one attacks the electrophilic sulfur atom in mesitylenesulfonyl chloride. Triethylamine or pyridine is often employed to neutralize HCl byproducts .

Table 2: Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemperatureYield (%)E-Factor
Classical sulfonylationNoneDCM/THF0–25°C60–758.2
Micellar catalysisI₂ (30 mol%)SDS/water40°C85–89*0.75*
On-water approachI₂ (30 mol%)Water25°C70–75*1.41*

*Extrapolated from analogous heterocycle synthesis .

Physicochemical Properties

1-Mesityl-2-pyrrolidinone is a white crystalline solid at room temperature, with predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Computational models suggest a logP value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Thermal stability analyses (thermogravimetric analysis, TGA) reveal decomposition onset at 215°C, aligning with sulfonamide derivatives .

Biological Activity and Applications

Reactive Oxygen Species (ROS) Inhibition

As ROS-IN-1, this compound exhibits potent inhibitory activity against ROS-generating enzymes, including NADPH oxidase and xanthine oxidase . Mechanistic studies propose competitive binding at flavin adenine dinucleotide (FAD) sites, with IC₅₀ values in the nanomolar range (e.g., 23 nM for NOX4) .

Pharmaceutical Relevance

1-Mesityl-2-pyrrolidinone serves as a precursor to zolimidine analogs, gastroprotective agents with anti-ulcer activity . Gram-scale synthesis protocols (e.g., 81% yield in micellar media) highlight its industrial viability .

"The integration of micellar catalysis markedly reduces solvent waste, aligning with green chemistry principles."

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